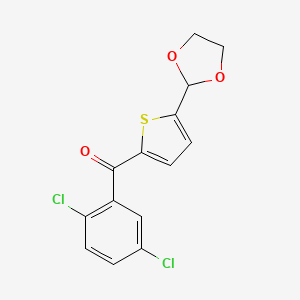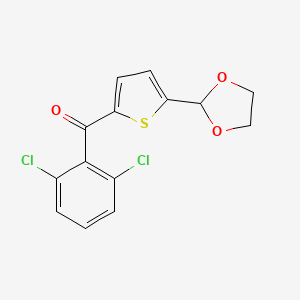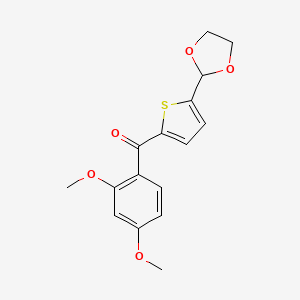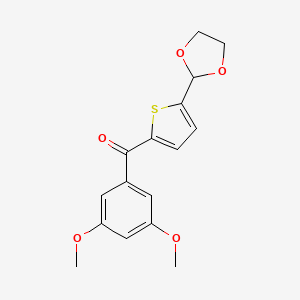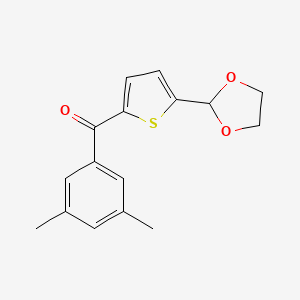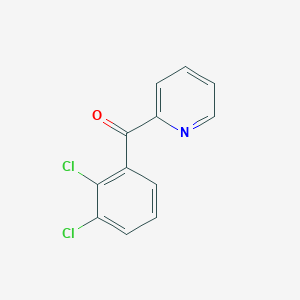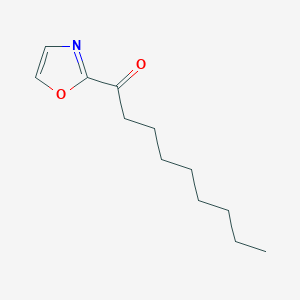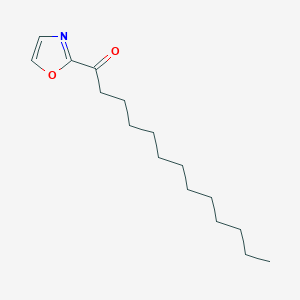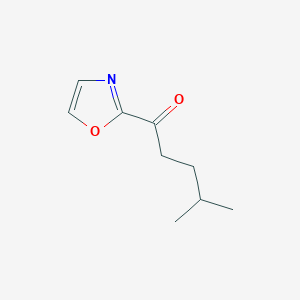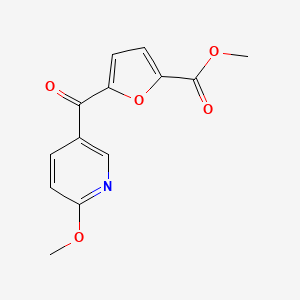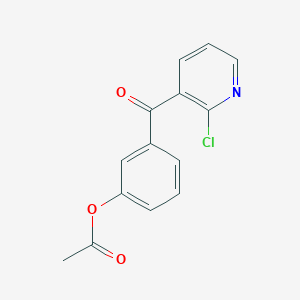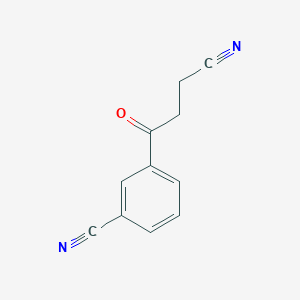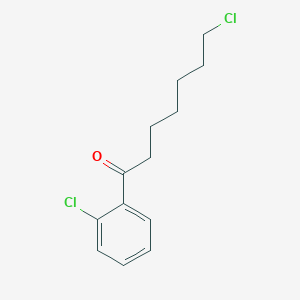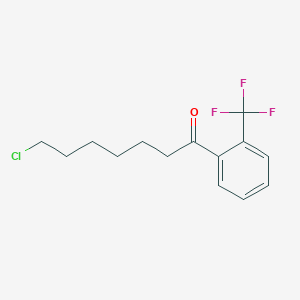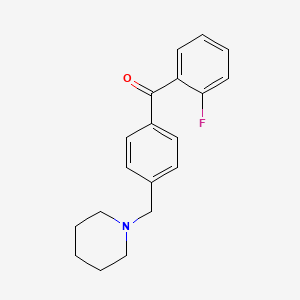
2-Fluoro-4'-piperidinomethyl benzophenone
Vue d'ensemble
Description
Synthesis of Novel Antiproliferative Agents
The synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives has been explored, with a focus on their potential as antiproliferative agents. These compounds were synthesized using different substituted aromatic/heterocyclic acid chlorides and were characterized by various spectroscopic methods. The antiproliferative activity was evaluated against several human carcinoma cells, with some derivatives showing potent activity .
Labelling of Neuroleptic Butyrophenones
A novel neuroleptic agent, 2′amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino]butyrophenone, was synthesized and labelled with carbon-14 for metabolic studies. The synthesis involved multiple steps, including a Friedel-Crafts reaction, ring-opening, ketalization, condensation, and debenzylation, resulting in a radiochemical yield of 13% .
Structural Exploration of Bioactive Heterocycles
A bioactive heterocycle featuring a 6-fluorobenzo[d]isoxazol-3-yl piperidinyl morpholino methanone structure was synthesized and its structure confirmed by X-ray diffraction. The compound exhibited antiproliferative activity and was characterized by IR, 1H NMR, and LC-MS spectra. The molecular structure was found to be stabilized by inter and intra-molecular hydrogen bonds, with the piperidine and morpholine rings adopting a chair conformation .
Anti-inflammatory and Antimicrobial Derivatives
A series of novel derivatives of 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl] piperidine-4-benzisoxazoles were synthesized and characterized. These compounds were obtained in excellent yield and screened for anti-inflammatory and antimicrobial activity, indicating their potential as biologically potent compounds .
Synthesis of Butyrophenone Derivatives
A new synthesis method for 2'-amino-4'-fluorobutyrophenone derivatives was described, utilizing a selective ortho-amination of 2', 4'-difluoro-4-[4-hydroxy-4-(α, α, α-trifluoro-m-tolyl) piperidino] butyrophenone. The effects of solvents and temperature on the selectivity of this reaction were investigated .
Synthesis of Benzoxazinone Derivatives
The synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones was achieved through the cyclization of 2-hydroxyacetophenone hydrazones. The resulting compounds were further modified to produce 4-alkoxy-4-methyl-1,3-benzoxazinones and 4-fluoromethyl-4-methoxy-1,3-benzoxazinones using alcohols and F-TEDA-BF4 .
Applications De Recherche Scientifique
Polymer Synthesis and Properties
- High molecular weight poly(2,5-benzophenone) derivatives, synthesized using nickel-catalyzed coupling polymerization of dichloro-4′-substituted benzophenones, exhibit organosolubility, non-crystallinity, and high thermal stability. Sulfonation introduces sulfonic acid moieties for ion exchange capacities and proton conductivity in potential proton exchange membranes (Ghassemi & Mcgrath, 2004).
Medicinal Chemistry and Alzheimer’s Disease Research
- Benzophenone derivatives show potential in Alzheimer’s disease research due to their histamine H3 receptor affinity and cholinesterase inhibitory potency, suggesting a strategy for multitarget-directed ligands in Alzheimer's treatment (Godyń et al., 2022).
Anti-Inflammatory and Antiproliferative Activities
- Novel benzophenone and piperidine nucleus derivatives demonstrate significant anti-inflammatory activity, offering insights into potential new anti-inflammatory compounds (Vinaya et al., 2009).
- Benzophenones with pyridine analogues exhibit antiproliferative activity against cancer cells, indicating potential applications in cancer therapy (Al‐Ghorbani et al., 2016).
Positron Emission Tomography (PET) Imaging
- 2-Fluoronopamorphine, a precursor synthesized from benzophenone imine, is used in developing PET imaging agents, highlighting its role in neurological imaging and research (Søndergaard et al., 2005).
Alzheimer’s Disease and Multipotent Agents
- Fluorinated benzophenone derivatives serve as multipotent agents against Alzheimer's disease, targeting β-secretase and acetylcholinesterase, and countering intracellular ROS formation (Belluti et al., 2014).
Comparative Imaging in Molecular Medicine
- Benzophenone-based labeling compounds are synthesized for comparative imaging studies using PET and SPECT, illustrating their utility in biomedical imaging and diagnostics (Li et al., 2003).
Photosensitizing Properties and Photoprotection
- Benzophenone and its derivatives exhibit photosensitizing properties, useful in understanding phototoxic behavior and potential applications in photoprotection (Placzek et al., 2013).
Organometallic Chemistry
- Benzophenone derivatives are involved in the study of organometallic chemistry, illustrating the CH activation of aromatic ketones, which has implications in catalysis and material science (Esteruelas et al., 2003).
Antimicrobial Activity
- Fluorinated benzothiazolo imidazole compounds derived from benzophenone demonstrate antimycobacterial activity, suggesting applications in antimicrobial drug development (Sathe et al., 2011).
Serotonin Receptor Antagonists
- Benzophenone derivatives are synthesized as antagonists for serotonin receptors, contributing to research in neuropharmacology and the development of treatments for psychiatric disorders (Brea et al., 2002).
Spectroscopic Studies and Antimicrobial Screening
- Benzophenone imines show promising antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Khosa et al., 2015).
Cancer Research and Angiogenesis
- Novel benzophenone analogs demonstrate significant tumor growth inhibition, providing insights into anti-cancer drug development, particularly in targeting angiogenesis and apoptosis (Mohammed & Khanum, 2018).
Allergic Contact Dermatitis Research
- Benzophenone derivatives, due to their widespread use in sunscreens and cosmetics, are studied in the context of allergic contact dermatitis, contributing to dermatological safety and allergy research (Caruana et al., 2011).
Material Science
- Benzophenone-derivatives are used in synthesizing ferrimagnetic chains embedded in hybrid materials, displaying single-chain magnet behavior, which has implications in material science and magnetic material research (Hu et al., 2009).
Proton Exchange Membranes
- Multiblock copolymers of sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) are developed for proton exchange membranes, demonstrating the utility of benzophenone derivatives in polymer chemistry and energy applications (Ghassemi et al., 2004).
Antiproliferative Agents in Cancer Research
- Novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives exhibit potent antiproliferative activity against various carcinoma cells, underscoring their potential in cancer therapy (Prasad et al., 2009).
Benzophenone Photophore Applications
- Benzophenone photophores are used in biological chemistry and material science for covalent attachment processes, aiding in ligand-protein interaction mapping and bioconjugation (Dormán et al., 2016).
Molecular Interactions with Human Serum Albumin
- The interaction of benzophenone UV filters with human serum albumin is studied using spectroscopic techniques and molecular modeling, contributing to our understanding of their potential toxic effects (Zhang et al., 2013).
Radiopharmaceutical Synthesis
- Improved synthesis methods for n.c.a. 4-[18F]fluorophenol are developed for preparing 18F-labeled alkylarylethers, demonstrating applications in radiopharmaceutical chemistry (Ludwig et al., 2002).
Propriétés
IUPAC Name |
(2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-18-7-3-2-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZNZQNDRJODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642702 | |
| Record name | (2-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4'-piperidinomethyl benzophenone | |
CAS RN |
898775-29-6 | |
| Record name | Methanone, (2-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



